molecular formula C17H20ClN3S B11991398 4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine

4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine

Cat. No.: B11991398
M. Wt: 333.9 g/mol
InChI Key: VOVVYKICEUVJND-XDHOZWIPSA-N
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Description

4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorobenzyl Group: The piperazine core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Introduction of 3-Methyl-2-Thienylmethylidene Group: The final step involves the condensation of the substituted piperazine with 3-methyl-2-thiophenecarboxaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like thiols or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzyl)-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine
  • 4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-furyl)methylidene]-1-piperazinamine
  • 4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-pyridyl)methylidene]-1-piperazinamine

Uniqueness

4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is unique due to the presence of the 3-methyl-2-thienylmethylidene group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20ClN3S

Molecular Weight

333.9 g/mol

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C17H20ClN3S/c1-14-6-11-22-17(14)12-19-21-9-7-20(8-10-21)13-15-4-2-3-5-16(15)18/h2-6,11-12H,7-10,13H2,1H3/b19-12+

InChI Key

VOVVYKICEUVJND-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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